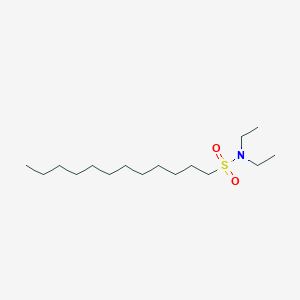

N,N-Diethyldodecane-1-sulfonamide

Description

N,N-Diethyldodecane-1-sulfonamide (CAS 112-52-7) is a sulfonamide derivative characterized by a 12-carbon alkyl chain (dodecane) with a sulfonamide group (-SO₂-NR₂) at the terminal position, where the nitrogen atoms are substituted with ethyl groups. This compound is synthesized via nucleophilic substitution reactions, as demonstrated by the reaction of sodium hydride and ethyl iodide with a benzenesulfonamide precursor in N,N-dimethylformamide, followed by crystallization from methanol .

Properties

CAS No. |

106917-35-5 |

|---|---|

Molecular Formula |

C16H35NO2S |

Molecular Weight |

305.5 g/mol |

IUPAC Name |

N,N-diethyldodecane-1-sulfonamide |

InChI |

InChI=1S/C16H35NO2S/c1-4-7-8-9-10-11-12-13-14-15-16-20(18,19)17(5-2)6-3/h4-16H2,1-3H3 |

InChI Key |

CWACMSUHGZAQIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyldodecane-1-sulfonamide typically involves the reaction of dodecane-1-sulfonyl chloride with diethylamine. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Dodecane-1-sulfonyl chloride+Diethylamine→this compound+HCl

Industrial Production Methods

In industrial settings, the production of sulfonamides can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyldodecane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction of the sulfonamide group can yield amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic or acidic conditions.

Major Products

Oxidation: Sulfonic acids

Reduction: Amines

Substitution: Various substituted sulfonamides

Scientific Research Applications

N,N-Diethyldodecane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antibacterial properties, similar to other sulfonamides.

Industry: Utilized in the production of polymers and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of N,N-Diethyldodecane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Key Observations :

- Chain Length : The 12-carbon chain in this compound provides superior hydrophobicity compared to shorter-chain analogs like N,N-Dibenzyloctane-1-sulfonamide, making it more suitable for lipid bilayer interactions .

- Aromatic sulfonamides (e.g., naphthalene derivatives) exhibit distinct electronic properties due to conjugation, unlike aliphatic counterparts .

Compounds with Cyclic or Hybrid Functional Groups

Key Observations :

- Cyclic Moieties : Azetidine and tetrahydrothiophene rings introduce conformational constraints, enhancing target specificity and metabolic stability compared to linear alkyl chains .

- Functional Group Synergy : Hybrid structures combining sulfonamide with nitro or benzodioxane groups (e.g., and ) demonstrate multifunctional bioactivity, unlike this compound, which is primarily structurally simplistic .

Alkylamine Derivatives with Similar Chain Lengths

| Compound Name | Molecular Formula | Substituents | Key Applications |

|---|---|---|---|

| 1,12-Diaminododecane | C₁₂H₂₈N₂ | Unsubstituted amine | Nylon synthesis; crosslinking agent |

| N,N'-Diethyl-1,12-diaminododecane | C₁₄H₃₄N₂ | Diethyl on N | Enhanced solubility in organic solvents |

Key Observations :

- Role of Sulfonamide vs. Amine: Unlike diaminododecane derivatives, this compound’s sulfonamide group increases acidity (pKa ~10–11), enabling pH-dependent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.